Gomisin E

Beschreibung

Eigenschaften

IUPAC Name |

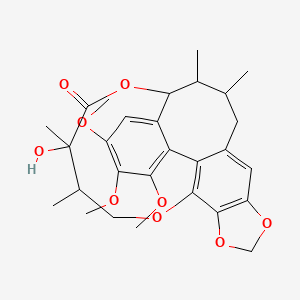

12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGBLGQFPHASJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gomisin E chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine.[1] This compound has garnered scientific interest for its potential therapeutic properties, particularly its role as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[2] Emerging evidence also suggests its involvement in the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its investigation, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.

Chemical Structure and Properties

This compound possesses a complex pentacyclic structure characteristic of dibenzocyclooctadiene lignans (B1203133). Its chemical identity and properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one[3] |

| Molecular Formula | C₂₈H₃₄O₉[3] |

| CAS Number | 72960-21-5[4] |

| PubChem CID | 5317800[3] |

| InChIKey | MLGBLGQFPHASJN-RKZUNUFISA-N[3] |

| SMILES | C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5--INVALID-LINK--OC(=O)--INVALID-LINK--C">C@(C)O)OC)OC)OC)OCO3[3] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 514.56 g/mol | [4] |

| Monoisotopic Mass | 514.22028266 Da | [3] |

| Appearance | Solid powder | [4] |

| XLogP3 | 4.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 9 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone.[4][5] |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of NFAT transcription.[2] It is also hypothesized to possess anti-inflammatory and neuroprotective properties through the modulation of the NF-κB and MAPK signaling pathways, although direct and extensive studies on this compound are less common compared to other gomisins.[1]

Quantitative Biological Data

| Biological Target | Assay | Cell Line | IC₅₀ | Reference |

| NFAT Transcription | Not Specified | Not Specified | 4.73 µM | [2][4] |

Signaling Pathways

This compound is thought to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. A simplified representation of this proposed mechanism is provided below.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and biological evaluation of this compound. These protocols are based on established methods for lignans from Schisandra species and may require optimization for specific experimental conditions.

Extraction and Isolation of this compound from Schisandra chinensis

A multi-step approach involving extraction and chromatographic separation is typically employed for the isolation of this compound.

-

Extraction:

-

Material: Dried and powdered fruits of Schisandra chinensis.

-

Solvent: 95% Ethanol (B145695).

-

Procedure: Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

Procedure: Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which is typically rich in lignans, is collected and concentrated.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: Subject the chloroform fraction to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Monitor fractions using Thin-Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Pool the lignan-rich fractions and further purify using a Sephadex LH-20 column with methanol (B129727) as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a C18 column and a water/acetonitrile gradient.

-

In Vitro Bioactivity Assays

A general workflow for assessing the in vitro bioactivity of this compound is outlined below.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C28H34O9 | CID 5317800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]

- 5. gomisin J CAS#: 66280-25-9 [m.chemicalbook.com]

Natural sources of Gomisin E

An In-depth Technical Guide to the Natural Sources of Gomisin E

Introduction to this compound

This compound is a bioactive dibenzocyclooctadiene lignan (B3055560), a class of polyphenolic compounds found in plants.[1] It is one of many lignans (B1203133) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Lignans from Schisandra, including the gomisin family, are recognized for a remarkable range of biological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects.[1][3] While research into many gomisin lignans is extensive, specific studies focusing on this compound are comparatively limited, making it an area of growing interest for researchers and drug development professionals.[1] This guide provides a comprehensive overview of its natural sources, quantitative abundance relative to other lignans, detailed experimental protocols for its isolation and analysis, and the key cellular signaling pathways it is known or hypothesized to modulate.

Natural Sources and Quantitative Abundance

The primary natural source of this compound is the plant Schisandra chinensis (Turcz.) Baill., a woody vine native to the forests of Northern China, the Russian Far East, and Korea.[2][4] The fruit of this plant, commonly known as magnolia berry or five-flavor fruit, is rich in various bioactive lignans.[2][5]

While this compound is an identified constituent of Schisandra chinensis, quantitative data on its specific concentration is scarce in the available scientific literature.[6] Research has predominantly focused on the more abundant lignans within the fruit. For context, the concentrations of other major lignans found in the fruit of Schisandra chinensis are presented below. These values can vary significantly based on geographical origin, harvest time, and processing methods.[6][7]

Table 1: Quantitative Abundance of Major Lignans in Schisandra chinensis Fruit

| Lignan | Concentration Range (mg/g of dry weight) | Notes |

| Schisandrin | 2.199 - 11.08[6][7] | Often the most abundant lignan.[6] |

| Schisantherin A | 2.263 - 6.36[6][7] | Can be the predominant lignan in some samples.[6] |

| Gomisin N | ~5.7[6] | A significant lignan component. |

| Gomisin A | ~2.0[6] | A major and frequently studied lignan component.[6] |

| This compound | Data not widely available [6] | Identified as a constituent, but quantitative data is limited.[6] |

Experimental Protocols

The isolation and quantification of this compound from its natural source require a multi-step process involving extraction and chromatography. The following protocols are synthesized from established methodologies for lignan separation from Schisandra species.[5][8][9]

Extraction of Total Lignans from Schisandra chinensis Fruit

This initial protocol aims to efficiently extract a broad spectrum of lignans, including this compound, from the dried plant material.

-

Material Preparation: Air-dried fruits of Schisandra chinensis are ground into a fine powder to increase the surface area for solvent extraction.[8]

-

Solvent Extraction:

-

Macerate the powdered fruit material (e.g., 1.0 g) in a suitable organic solvent such as 95% ethanol (B145695) or methanol (B129727) (e.g., 25 mL).[5][8]

-

Perform ultrasonic-assisted extraction for approximately 30 minutes to enhance extraction efficiency.[8][10] This process is typically repeated multiple times to ensure maximum yield.[5]

-

Filter the mixture to separate the solvent extract from the solid plant residue.

-

Pool the extracts and concentrate them under vacuum using a rotary evaporator to yield the crude extract.[9]

-

-

Solvent Partitioning (Optional):

-

Suspend the crude extract in water.

-

Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).[5] The lignan fraction, including this compound, is typically enriched in the chloroform or ethyl acetate fraction.[5]

-

Chromatographic Purification of this compound

Purification is necessary to isolate this compound from the complex mixture of lignans and other phytochemicals in the crude extract. This is typically achieved through a series of column chromatography steps.

-

Silica (B1680970) Gel Column Chromatography:

-

The lignan-rich fraction obtained from solvent partitioning is subjected to column chromatography on a silica gel column.[5]

-

The column is eluted with a gradient of non-polar to polar solvents, commonly a mixture of petroleum ether and ethyl acetate or hexane (B92381) and ethyl acetate.[5][11]

-

Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound by comparison with a reference standard.[5]

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Fractions enriched with this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column with methanol as the mobile phase.[11]

-

This step separates compounds based on their molecular size and is effective in removing remaining impurities.[11]

-

Fractions are again collected and analyzed to identify and pool those containing pure this compound.[11]

-

-

Preparative HPLC (Optional): For achieving very high purity (>98%), a final purification step using preparative HPLC may be employed.[11]

Quantitative Analysis by HPLC-UV/LC-MS

High-Performance Liquid Chromatography (HPLC) with UV detection or coupled with Mass Spectrometry (LC-MS/MS) is the standard method for the precise quantification of this compound.[6][12]

-

Sample Preparation:

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution using methanol and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[5][12]

-

Detection: UV detection at a wavelength of approximately 254 nm.[5] For LC-MS/MS, detection is performed in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[12]

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.[12]

-

Visualized Workflows and Signaling Pathways

Experimental Workflow

The general process for isolating and quantifying this compound from its natural source involves several key stages, from sample preparation to final analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Schisandra chinensis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The Constituents of Schizandra chinensis BAILL. V. The Structures of Four New Lignans, Gomisin N, Gomisin O, Epigomisin O and this compound, and Transformation of Gomisin N to Deangeloylgomisin B [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

Gomisin E in Schisandra chinensis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gomisin E, a bioactive lignan (B3055560) found in the fruit of Schisandra chinensis. The document covers its discovery, chemical properties, and known biological activities, with a focus on experimental protocols and modulated signaling pathways. Quantitative data is presented in structured tables, and complex biological processes are visualized through diagrams to facilitate understanding and further research.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine.[1] Lignans (B1203133) from Schisandra are recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While several gomisins have been extensively studied, research specifically on this compound is still emerging. This guide synthesizes the current knowledge on this compound to support its investigation as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₂₈H₃₄O₉ and a molecular weight of 514.6 g/mol .[1] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂₈H₃₄O₉ |

| Molecular Weight | 514.6 g/mol |

| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |

| CAS Number | 72960-21-5 |

Natural Abundance in Schisandra chinensis

The concentration of lignans in Schisandra chinensis fruit can vary based on factors such as geographical origin and harvest time. While quantitative data for many lignans are available, specific data on the natural abundance of this compound is limited in the current literature.[2] Quantitative studies have predominantly focused on more abundant lignans.[2] Table 2 provides a comparative overview of the concentration ranges of major lignans in the dried fruit of Schisandra chinensis.

Table 2: Concentration of Major Lignans in Schisandra chinensis Fruit [2]

| Lignan | Concentration Range (mg/g of dry weight) | Notes |

| Schisandrin (B1198587) | 2.199 - 11.08 | Often the most abundant lignan. |

| Gomisin A | ~2.0 | A major lignan component. |

| Gomisin N | ~5.7 | Another significant lignan. |

| Schisantherin A | 2.263 - 6.36 | Can be predominant in some samples. |

| This compound | Data not available in cited literature | Identified as a constituent, but quantitative data is scarce. |

Experimental Protocols

This section details the methodologies for the isolation, purification, characterization, and bioactivity assessment of this compound. These protocols are based on established methods for lignans from Schisandra chinensis and can be adapted for this compound.

Isolation and Purification

A multi-step chromatographic approach is typically employed for the isolation and purification of gomisins from the crude extract of Schisandra chinensis.

4.1.1. Extraction:

-

Maceration: Dried and powdered fruits of Schisandra chinensis are macerated with an organic solvent, such as 80% aqueous ethanol, at room temperature.[3]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[3]

4.1.2. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity.[4]

-

Sephadex LH-20 Column Chromatography: Lignan-rich fractions are further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase to separate compounds based on size.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water to yield highly pure this compound.[4]

Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC):

-

System: HPLC with UV detection.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 254 nm.

-

Purpose: To determine the purity of the isolated this compound and for quantitative analysis.

4.2.2. Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS).

-

Purpose: To determine the molecular weight of this compound.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Purpose: To elucidate the chemical structure of this compound.

Bioactivity Assays

4.3.1. Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of this compound concentrations for a specified period (e.g., 24-48 hours).

-

Add MTT solution (5 mg/mL) to each well and incubate.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm.

4.3.2. NFAT Reporter Assay:

-

Transfect cells with an NFAT-luciferase reporter plasmid.

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells to activate the NFAT pathway.

-

Lyse the cells and measure luciferase activity.

-

Calculate the IC₅₀ value for the inhibition of NFAT transcription.

4.3.3. Western Blot Analysis:

-

Treat cells with this compound and/or a stimulant.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., p-NFAT, p-IκBα, p-p65, p-ERK, p-JNK, p-p38) and loading controls.

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

Biological Activities and Signaling Pathways

This compound has been shown to inhibit the transcription of Nuclear Factor of Activated T-cells (NFAT) with an IC₅₀ of 4.73 μM.[5] While direct evidence for its effects on other pathways is limited, the activities of related gomisins suggest potential roles in modulating NF-κB and MAPK signaling.

Inhibition of NFAT Signaling

The NFAT family of transcription factors plays a crucial role in the immune response. Their activation is dependent on dephosphorylation by the calcium-dependent phosphatase, calcineurin.[6] this compound's inhibition of NFAT transcription suggests it may interfere with this signaling cascade.

Potential Modulation of NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation. Other gomisins, such as Gomisin N, have been shown to inhibit this pathway by suppressing the activation of IKKα, which is responsible for phosphorylating IκBα and leading to the nuclear translocation of NF-κB.[7] It is hypothesized that this compound may have a similar inhibitory effect.

Potential Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Gomisins J and N have been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK.[8] This suggests that this compound may also modulate this pathway.

Conclusion and Future Directions

This compound is a promising bioactive compound from Schisandra chinensis with known inhibitory activity against NFAT transcription. While its full pharmacological profile is still under investigation, the activities of related gomisins suggest its potential as an anti-inflammatory and immunomodulatory agent through the modulation of NF-κB and MAPK signaling pathways. Further research is required to elucidate the precise mechanisms of action of this compound, quantify its natural abundance, and evaluate its therapeutic potential in preclinical models. This technical guide provides a foundational resource to support these future research endeavors.

References

- 1. This compound | C28H34O9 | CID 5317800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]

- 6. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic journey of dibenzocyclooctadiene lignans: A technical guide for researchers.

For Immediate Release

A deep dive into the molecular architecture of medicinally significant lignans (B1203133), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthesis of dibenzocyclooctadiene lignans. This document outlines the complex enzymatic cascade from primary metabolites to the intricate final structures, presents available quantitative data, details key experimental methodologies, and provides visual representations of the biosynthetic pathways and associated workflows.

Dibenzocyclooctadiene lignans, a class of secondary metabolites predominantly found in the plant genus Schisandra, are renowned for their diverse and potent pharmacological activities, including hepatoprotective, anti-inflammatory, and antiviral effects.[1] Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production through metabolic engineering, ensuring a sustainable supply for pharmaceutical applications. This guide synthesizes current knowledge on the enzymatic steps and molecular players involved in their formation.

From Phenylalanine to Monolignols: The Phenylpropanoid Prelude

The journey to dibenzocyclooctadiene lignans commences with the ubiquitous phenylpropanoid pathway, a central metabolic route in plants. The amino acid L-phenylalanine serves as the initial precursor, undergoing a series of enzymatic transformations to yield monolignols, primarily coniferyl alcohol. This foundational phase is catalyzed by a well-characterized sequence of enzymes:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamate-3-hydroxylase (C3H): Another cytochrome P450 enzyme (CYP98A) that hydroxylates p-coumaric acid derivatives.

-

Caffeic acid O-methyltransferase (COMT): Methylates the hydroxyl group of caffeic acid derivatives to yield ferulic acid derivatives.

-

Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl alcohol dehydrogenase (CAD): Catalyzes the final reduction step to produce coniferyl alcohol.

The Dimerization and Formation of the Lignan (B3055560) Core

The crucial step in lignan biosynthesis is the stereoselective coupling of two monolignol units. This process is orchestrated by a unique class of non-catalytic proteins known as dirigent proteins (DIRs), which capture and orient monolignol radicals to ensure the formation of specific stereoisomers. The radicals themselves are generated by oxidative enzymes such as laccases or peroxidases.[2]

In the context of dibenzocyclooctadiene lignans, the pathway is thought to proceed through the following key intermediates:

-

Pinoresinol: Formed by the dirigent protein-mediated coupling of two coniferyl alcohol radicals.

-

Lariciresinol: Produced by the reduction of pinoresinol.

-

Secoisolariciresinol: Formed through the further reduction of lariciresinol.

-

Matairesinol: Results from the dehydrogenation of secoisolariciresinol.

An alternative proposed pathway involves the dimerization of two isoeugenol (B1672232) molecules, derived from coniferyl alcohol, to form verrucosin, which is then reduced to dihydroguaiaretic acid.

Tailoring the Scaffold: The Role of Cytochrome P450s and O-Methyltransferases

Once the core lignan structure is established, a series of "tailoring" reactions, primarily hydroxylations and methylations, generate the vast diversity of dibenzocyclooctadiene lignans. These modifications are critical for the biological activity of the final compounds.

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for introducing hydroxyl groups at specific positions on the lignan backbone. Transcriptome analyses of Schisandra chinensis have identified numerous candidate CYP genes, particularly from the CYP719A and CYP81Q families, that are co-expressed with other genes in the lignan biosynthetic pathway and are believed to be involved in these crucial hydroxylation steps.[3]

-

O-Methyltransferases (OMTs): The final step in the biosynthesis of many schisandrins and other dibenzocyclooctadiene lignans is the methylation of hydroxyl groups. Several OMTs have been identified in Schisandra chinensis that catalyze the O-methylation of various lignan precursors, leading to the formation of the final bioactive compounds.

The precise sequence of these hydroxylation and methylation reactions and the specific enzymes responsible for each transformation are still areas of active research.

Quantitative Insights into Dibenzocyclooctadiene Lignan Biosynthesis

Quantitative data on the biosynthesis of dibenzocyclooctadiene lignans is primarily focused on the accumulation of the final products in various plant tissues and in vitro cultures. Kinetic data for the specific enzymes involved in the Schisandra pathway are largely unavailable. The following table summarizes representative data on the content of major lignans in Schisandra chinensis.

| Lignan | Plant Part/Culture Condition | Content (mg/g dry weight) | Reference |

| Schisandrin | Fruit | 1.577 | [4] |

| Schisandrin B | Fruit | 0.763 | [4] |

| Gomisin A | Fruit | Not specified | [3] |

| Gomisin N | Fruit | Not specified | [5] |

| Schizandrin | Hot water extract of fruit | 7.87 ± 0.01 | [6] |

| Schizandrin | 40% ethanol (B145695) extract of fruit | 10.38 ± 0.05 | [6] |

Visualizing the Pathway and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved in dibenzocyclooctadiene lignan biosynthesis, the following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and key experimental workflows.

Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.

Caption: Experimental workflow for in vitro dirigent protein assay.

Caption: Workflow for functional characterization of CYP450 enzymes.

Key Experimental Protocols

A detailed understanding of the biosynthesis of dibenzocyclooctadiene lignans relies on robust experimental methodologies to characterize the enzymes involved. Below are detailed protocols for key experiments.

In Vitro Dirigent Protein Activity Assay

This assay is crucial for determining the function and stereoselectivity of a purified dirigent protein in the coupling of monolignols.[2]

Materials:

-

Purified recombinant dirigent protein

-

Coniferyl alcohol

-

Laccase (e.g., from Trametes versicolor)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

Ethyl acetate for extraction

-

Methanol/water for HPLC analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, coniferyl alcohol, and the purified dirigent protein.

-

Initiate the reaction by adding laccase.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

Stop the reaction (e.g., by adding a quenching agent or by rapid freezing).

-

Extract the products from the aqueous reaction mixture using ethyl acetate.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Redissolve the residue in a methanol/water mixture.

-

Analyze the products by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the enantiomers of pinoresinol.

General Protocol for Plant Cytochrome P450 (CYP) Enzyme Assay

This generalized protocol outlines the key steps for characterizing the function of candidate CYP enzymes involved in lignan biosynthesis, typically through heterologous expression.

Materials:

-

Yeast or E. coli strain suitable for heterologous expression of plant CYPs

-

Expression vector containing the CYP cDNA

-

Putative lignan substrate

-

NADPH

-

Microsome isolation buffer

-

Reaction buffer

Procedure:

-

Heterologous Expression: Transform the host cells with the expression vector containing the CYP gene of interest. Induce protein expression under optimal conditions.

-

Microsome Isolation: Harvest the cells and lyse them to release the cellular contents. Isolate the microsomal fraction, which contains the membrane-bound CYP enzymes, by differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the putative lignan substrate, and reaction buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature for a specific duration.

-

Terminate the reaction, often by adding an organic solvent.

-

-

Product Analysis: Extract the products and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the hydroxylated lignan products.

General Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the activity of PAL, the first committed enzyme in the phenylpropanoid pathway.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8)

-

L-phenylalanine (substrate)

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

-

Enzyme Extraction: Homogenize the plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract and L-phenylalanine in a suitable buffer.

-

Incubate the reaction at a specific temperature (e.g., 37°C).

-

Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time.

-

-

Calculation of Activity: Calculate the PAL activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

Future Directions

While significant progress has been made in unraveling the biosynthesis of dibenzocyclooctadiene lignans, several key questions remain. The precise sequence of tailoring reactions and the specific CYPs and OMTs responsible for each step need to be definitively characterized. Furthermore, a deeper understanding of the regulatory networks that control the expression of these biosynthetic genes will be crucial for developing effective metabolic engineering strategies. The continued application of multi-omics approaches, combined with rigorous biochemical characterization of the enzymes, will undoubtedly shed more light on this fascinating and medicinally important pathway.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Quantitative analysis of major dibenzocyclooctane lignans in Schisandrae fructus by online TLC-DART-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]

Gomisin E: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Dibenzocyclooctadiene Lignan (B3055560) Gomisin E (C28H34O9)

Abstract

This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a rich history in traditional medicine.[1] While research on this compound is less extensive than on some of its structural analogues, it has been identified as a noteworthy inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activities, and potential mechanisms of action. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document details experimental protocols for investigating its bioactivity and presents comparative data with other well-studied gomisins to provide a broader context for future research.

Introduction to this compound

The Gomisin family of lignans, derived from Schisandra chinensis, is recognized for a wide array of biological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects.[1] this compound, with the molecular formula C28H34O9, is a member of this family.[4] While its biological profile is not as extensively documented as that of other gomisins, its known inhibitory effect on NFAT transcription suggests its potential as a modulator of the immune response.[2][3] Given the therapeutic promise of related gomisins, this compound presents a compelling subject for further investigation in drug discovery and development.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H34O9 | [4] |

| Molecular Weight | 514.6 g/mol | [4] |

| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one | [4] |

| CAS Number | 72960-21-5 | [3] |

| XLogP3-AA | 4.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 9 | [4] |

Biological Activity and Comparative Analysis

The primary reported biological activity of this compound is the inhibition of NFAT transcription, with an IC50 of 4.73 μM.[2][3] To provide a broader context for its potential therapeutic applications, the following table compares the biological activities of this compound with other notable gomisins.

| Compound | Biological Activity | IC50 / EC50 | Cell Line / Model | Reference |

| This compound | NFAT Transcription Inhibition | 4.73 μM | Jurkat T-cells | [2][3] |

| Gomisin A | Cytotoxicity | Not specified | Ovarian Cancer Cells | [5] |

| Gomisin C | Inhibition of Lipid Accumulation | Not specified | 3T3-L1 Adipocytes | [6] |

| Gomisin J | Cytotoxicity | Not specified | Ovarian Cancer Cells | [7] |

| Gomisin L1 | Cytotoxicity | 21.92 ± 0.73 μM | A2780 Ovarian Cancer Cells | [7] |

| Gomisin L1 | Cytotoxicity | 55.05 ± 4.55 μM | SKOV3 Ovarian Cancer Cells | [7] |

| Gomisin M2 | Cytotoxicity | 57 μM (48h) | HCC1806 Breast Cancer Cells | [8] |

| Gomisin M2 | Cytotoxicity | 60 μM (48h) | MDA-MB-231 Breast Cancer Cells | [8] |

| Gomisin N | Inhibition of Melanin Content | Not specified | Melan-A Cells | [9] |

Hypothesized Signaling Pathways

Based on the activities of structurally related gomisins, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[10]

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.[10]

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24 hours. A vehicle control (e.g., DMSO) should be included.[10]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the culture medium and add DMSO to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

Methodology:

-

Cell Culture and Treatment: Seed cells in 24-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS).[10]

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.[10]

-

ELISA: Use commercially available ELISA kits for the specific cytokines of interest. Follow the manufacturer's instructions for the assay.[10]

-

Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[10]

Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of this compound on key proteins in signaling pathways like NF-κB and MAPK.[10]

Methodology:

-

Cell Lysis: Lyse the treated cells and determine the protein concentration using a BCA assay.[10]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65, p38, JNK, ERK), followed by incubation with HRP-conjugated secondary antibodies.[10]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Logical Framework for Comparative Analysis

Due to the limited data on this compound, a comparative analysis with other well-characterized gomisins is a valuable strategy to infer its potential bioactivities and guide future research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]

- 4. This compound | C28H34O9 | CID 5317800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of Gomisin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. This document provides a detailed overview of the physical and chemical properties of this compound, its known biological activities, and relevant experimental protocols. While extensive research exists for the broader family of gomisin lignans, this guide focuses on the specific data available for this compound, supplemented with comparative data from related compounds to provide a broader context for research and development. The primary characterized biological activity of this compound is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, indicating its potential as a modulator of the immune response. This guide is intended to be a foundational resource for professionals in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a complex polycyclic natural product. Its core structure is a dibenzocyclooctadiene skeleton, characteristic of this class of lignans. The following tables summarize its known physical and chemical properties.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₄O₉ | [1] |

| Molecular Weight | 514.57 g/mol | |

| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one | [1] |

| CAS Number | 72960-21-5 | |

| Appearance | Solid at room temperature |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | Data not available | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| logP (o/w) | 4.7 (Computed) | [1] |

| Hydrogen Bond Donor Count | 1 (Computed) | [1] |

| Hydrogen Bond Acceptor Count | 9 (Computed) | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR | Specific chemical shift data not readily available in public literature. | |

| ¹³C NMR | Specific chemical shift data not readily available in public literature. | |

| Infrared (IR) Spectroscopy | Specific spectral data not readily available in public literature. | |

| UV-Vis Spectroscopy | Specific absorption maxima not readily available in public literature. | |

| Mass Spectrometry (LC-MS) | Precursor Type: [M+Na]⁺, m/z: 537; Major Fragments: 415 | [1] |

Note: The absence of specific, experimentally determined melting point and detailed NMR, IR, and UV-Vis spectral data in readily accessible scientific literature presents a gap in the full characterization of this compound. The provided mass spectrometry data is from public repositories.

Biological Activity and Signaling Pathways

The most well-documented biological activity of this compound is its role as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway.[2][3][4] This activity suggests potential applications in modulating immune responses and in the treatment of immune-related disorders.

Inhibition of NFAT Transcription

This compound has been shown to inhibit NFAT transcription with an IC₅₀ of 4.73 μM.[2][3][4] The NFAT family of transcription factors are key regulators of cytokine gene expression in T-cells. The signaling cascade leading to NFAT activation is a critical step in the T-cell mediated immune response.

Potential Effects on Other Signaling Pathways

While direct evidence for this compound's effects on other signaling pathways is limited, studies on structurally related gomisins, such as Gomisin A, G, and N, have shown modulation of key cellular pathways including PI3K/Akt and MAPK/ERK. These pathways are crucial in regulating cell proliferation, survival, and inflammation. Further research is warranted to determine if this compound shares these activities.

Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to the study of this compound. These are intended as a starting point for experimental design and should be optimized for specific laboratory conditions and research questions.

General Protocol for Determination of Physicochemical Properties

a) Melting Point Determination

A standard capillary melting point apparatus can be used.

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

b) Solubility Determination

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, DMSO, acetone).

-

Sample Preparation: A known excess amount of this compound is added to a fixed volume of the selected solvent in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Quantification: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the supernatant is then determined using a suitable analytical method, such as HPLC-UV.

Protocol for NFAT-Dependent Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on NFAT transcription.

-

Cell Culture: Jurkat T-cells, engineered to express a luciferase reporter gene under the control of an NFAT-responsive promoter, are cultured in appropriate media.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO (e.g., 10-20 mM) and serially diluted to the desired concentrations in cell culture medium.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

NFAT activation is stimulated using a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.

-

The plate is incubated for 6-24 hours.

-

-

Data Analysis: Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The percentage of inhibition is calculated relative to the stimulated control (cells treated with PMA/ionomycin and vehicle). The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound is a bioactive lignan with demonstrated inhibitory activity against the NFAT transcription pathway. This property positions it as a compound of interest for further investigation in the context of immune modulation and inflammatory diseases. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of extensive public data on its physicochemical properties, full range of biological activities, and mechanisms of action. This technical guide consolidates the available information on this compound and provides a framework of experimental protocols to facilitate future research. Further studies are essential to fully elucidate the pharmacological profile of this compound and to explore its potential in drug discovery and development.

References

Gomisin E: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. While direct in vitro studies on this compound are nascent, a significant body of research on its structural analogues—Gomisin A, G, J, N, and M2—provides a strong predictive framework for its biological activities. This guide synthesizes the current understanding of the Gomisin family's in vitro mechanisms, with a specific focus on anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective pathways. The primary reported activity of this compound is the potent inhibition of the Nuclear Factor of Activated T-cells (NFAT), suggesting a key role in immune modulation. This document consolidates quantitative data, details key experimental protocols, and visualizes the core signaling pathways to facilitate further research and drug development efforts centered on this compound and related lignans (B1203133).

Anti-inflammatory and Immune-Modulatory Effects

The Gomisin family of lignans demonstrates significant anti-inflammatory properties by modulating key signaling cascades involved in the immune response. Their primary mechanisms involve the suppression of pro-inflammatory mediators and the inhibition of critical transcription factors.

Inhibition of NF-κB and MAPK Signaling Pathways

Gomisins J and N have been shown to be potent inhibitors of inflammatory responses in vitro. In murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), these compounds effectively reduce the production of nitric oxide (NO) and other pro-inflammatory cytokines.[1] This inhibitory effect is achieved by blocking the phosphorylation, and thus activation, of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[1] Similarly, Gomisin A and N have been found to suppress the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[2][3][4] They prevent the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby halting the transcription of inflammatory genes.[5]

This compound: Specific Inhibition of NFAT Transcription

The most specific in vitro activity reported for this compound is its ability to inhibit the Nuclear Factor of Activated T-cells (NFAT). NFAT is a family of transcription factors that plays a crucial role in T-cell activation and the expression of cytokine genes, such as Interleukin-2 (IL-2), which are vital for the adaptive immune response. This compound was found to inhibit NFAT transcriptional activity with a half-maximal inhibitory concentration (IC50) of 4.73 μM. This finding strongly suggests that this compound is a potent immune-modulatory agent, with potential applications in autoimmune diseases and other conditions characterized by T-cell hyperactivation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Biological Activity of Gomisin E: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a molecule of interest for its potential immunomodulatory activities. The primary and most well-documented biological activity of this compound is its potent inhibition of the Nuclear Factor of Activated T-cells (NFAT) transcription, a critical pathway in the immune response.[1][2] While comprehensive research on this compound is still developing, the extensive body of work on related gomisin lignans—such as Gomisin A, G, J, and N—provides a strong rationale for investigating its broader therapeutic potential in areas including inflammation, cancer, neuroprotection, and liver disease. This guide synthesizes the current knowledge on this compound, presents comparative data from related compounds, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways implicated in the bioactivity of this class of natural products.

Data Presentation: Quantitative Analysis of Gomisin Bioactivity

To facilitate a comparative analysis of the potency of this compound and its analogs, the following tables summarize the available quantitative data from various preclinical studies.

Table 1: Inhibitory Activity of this compound on NFAT Transcription

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| This compound | Jurkat | NFAT-Luciferase Reporter | 4.73 | [1][2] |

Table 2: Comparative Anticancer Activity of Gomisin Lignans

| Compound | Cancer Type | Cell Line(s) | IC50 Value (µM or µg/mL) | Mechanism of Action |

| Gomisin A | Cervical Cancer | HeLa | Not specified | G1 cell cycle arrest (in combination with TNF-α) |

| Gomisin J | Breast Cancer | MCF7, MDA-MB-231 | <10 µg/mL (suppressed proliferation) >30 µg/mL (induced cell death) | Induction of necroptosis and apoptosis |

| Gomisin N | Hepatic Carcinoma | HepG2 | High apoptotic levels at 320 µM | Induction of apoptosis |

| Gomisin M2 | Breast Cancer | MDA-MB-231, HCC1806 | ~60 µM, ~57 µM | Inhibition of Wnt/β-catenin pathway, induction of apoptosis |

Table 3: Comparative Anti-Inflammatory, Neuroprotective, and Hepatoprotective Activities of Gomisin Lignans

| Compound | Biological Activity | Model System | Key Findings |

| Gomisin A | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated N9 microglia | Inhibited production of NO and PGE2; suppressed iNOS and COX-2 expression via inhibition of NF-κB and MAPKs pathways. |

| Gomisin G & J | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibited production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via HO-1 signaling. |

| Gomisin N | Neuroprotective | Alzheimer's disease models | Rescued cognitive impairment by targeting GSK3β and activating the Nrf2 signaling pathway. |

| Gomisin A | Hepatoprotective | Carbon tetrachloride-induced liver injury in rats | Prevented increase in liver enzymes, decreased lipid peroxidation, and inhibited NF-κB activation. |

| Gomisin J | Hepatoprotective | Tacrine-induced cytotoxicity in Hep G2 cells | Exhibited protective effect with an EC50 value of 86.0 ± 5.3 µM.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.

NFAT-Luciferase Reporter Gene Assay for T-Cell Activation

This protocol is designed to quantify the inhibitory effect of this compound on NFAT-mediated transcription in Jurkat T-cells.

Materials:

-

Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

Luciferase Assay System (e.g., Promega's Bio-Glo™ Luciferase Assay System)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NFAT-luciferase Jurkat cells in a white, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).

-

Cell Stimulation: To induce NFAT activation, add PMA and Ionomycin to the wells at final concentrations of 50 ng/mL and 1 µM, respectively. Include unstimulated control wells.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of NFAT activity by this compound relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

-

Target cell line (e.g., cancer cell lines, neuronal cells)

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of this compound's effect on key proteins within signaling pathways like MAPK and NF-κB.

Materials:

-

Target cell line

-

This compound

-

Stimulating agent (e.g., LPS for NF-κB and MAPK activation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulating agent. Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary and secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related gomisin compounds.

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

Caption: The MAPK signaling cascade and potential points of inhibition by this compound.

Caption: A simplified overview of a potential apoptosis induction pathway by Gomisin lignans.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against NFAT transcription, positioning it as a promising candidate for further investigation in the context of immune-related disorders. While direct evidence for other biological activities is currently limited, the extensive research on structurally similar gomisins provides a strong foundation for exploring the anti-inflammatory, anticancer, neuroprotective, and hepatoprotective potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the biological functions and mechanisms of action of this intriguing natural product. Future studies should focus on expanding the biological profiling of this compound, identifying its direct molecular targets, and evaluating its efficacy in in vivo models of disease.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]

- 3. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Gomisin E as an NFAT Transcription Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, has been identified as a potent inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. This pathway is a cornerstone of immune regulation, and its dysregulation is a hallmark of various inflammatory and autoimmune diseases. This technical guide provides a comprehensive analysis of this compound's inhibitory action on the NFAT signaling cascade. It consolidates quantitative data on its inhibitory potency, presents detailed protocols for key experimental assays, and visualizes the involved signaling pathways and experimental workflows. This document is intended to be a critical resource for professionals in immunology, pharmacology, and drug discovery exploring novel immunomodulatory agents.

Introduction: The NFAT Signaling Pathway and the Therapeutic Potential of this compound

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are critical mediators of the immune response. In quiescent T-lymphocytes, NFAT proteins are phosphorylated and localized in the cytoplasm. Upon T-cell activation, an increase in intracellular calcium (Ca2+) levels activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus. Within the nucleus, NFAT collaborates with other transcription factors, such as Activator protein-1 (AP-1), to orchestrate the expression of a wide array of genes pivotal for the immune response, including cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α).

This compound, a bioactive lignan from the fruit of Schisandra chinensis, has demonstrated inhibitory activity against NFAT transcription. Lignans (B1203133) from this plant have a rich history in traditional medicine for their anti-inflammatory and immunomodulatory properties. The targeted inhibition of the NFAT pathway by this compound presents a promising avenue for the development of novel therapeutics for immune-related disorders.

Quantitative Data: Inhibitory Potency of this compound and Related Lignans

The inhibitory effect of this compound and other lignans from Schisandra chinensis on NFAT transcription has been quantified using NFAT-luciferase reporter assays in Jurkat T-cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of Schisandra chinensis Lignans on NFAT Transcription

| Compound | IC50 (µM) |

| Gomisin N | 1.33 ± 0.05[1] |

| Schisandrol A | 1.34 ± 0.05[1] |

| This compound | 4.73 ± 0.09 [1] |

| Schisandrin A | 7.23 ± 0.21[1] |

| Schisandrin C | 7.54 ± 0.22[1] |

| Benzoylisogomisin O | 11.06 ± 1.02[1] |

| Schisandrol B | 16.37 ± 1.00[1] |

Mechanism of Action: Elucidating the Role of this compound in the NFAT Pathway

While the precise mechanism of this compound's inhibition of NFAT transcription is not fully elucidated in the reviewed literature, the primary mode of action for many NFAT inhibitors involves the modulation of the calcineurin-NFAT axis. It is hypothesized that this compound may interfere with this signaling cascade at one or more points. Although direct inhibition of calcineurin by this compound has not been definitively demonstrated, the inhibition of NFAT transcription suggests an upstream effect on the signaling pathway.

The Calcineurin-NFAT Signaling Pathway

The activation of the NFAT signaling pathway is a multi-step process initiated by T-cell receptor (TCR) stimulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as an NFAT transcription inhibitor.

NFAT-Luciferase Reporter Assay

This assay is the primary method for quantifying the inhibitory effect of compounds on NFAT transcriptional activity.

Protocol Details:

-

Cell Culture: Jurkat cells, stably transfected with a luciferase reporter plasmid containing NFAT binding sites, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Plating: Cells are seeded into 96-well white-walled plates at a density of 2 x 10^5 cells/well.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. Cells are pre-incubated with the compound for 1-2 hours.

-

Cell Stimulation: To activate the NFAT pathway, cells are stimulated with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and Ionomycin at a final concentration of 1 µM.

-

Incubation: The plates are incubated for 6-24 hours at 37°C.

-

Luciferase Assay: After incubation, a luciferase assay reagent is added to each well according to the manufacturer's instructions. The plate is incubated at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

-

Measurement: Luminescence is measured using a microplate luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to the stimulated control (cells treated with PMA and Ionomycin but without this compound). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for NFAT Pathway Proteins

Western blotting can be employed to investigate the effect of this compound on the phosphorylation state and total protein levels of key components of the NFAT signaling pathway, such as NFATc1.

Protocol Details:

-

Cell Treatment and Lysis: Jurkat cells are treated as described in the luciferase assay protocol. After treatment, cells are harvested and cytoplasmic and nuclear fractions are prepared using a nuclear extraction kit.

-

Protein Quantification: Protein concentration of the extracts is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against the protein of interest (e.g., NFATc1). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NFAT Nuclear Translocation

This technique allows for the direct visualization of NFAT translocation from the cytoplasm to the nucleus upon cell stimulation and its inhibition by this compound.

Protocol Details:

-

Cell Preparation: Jurkat cells are seeded onto poly-L-lysine-coated coverslips in a 24-well plate.

-

Cell Treatment: Cells are treated with this compound and stimulated with PMA/Ionomycin as previously described.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: After blocking with 1% BSA in PBS for 30 minutes, cells are incubated with a primary antibody against NFATc1 overnight at 4°C. The cells are then washed and incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: The nuclei are counterstained with DAPI. The coverslips are mounted onto glass slides with mounting medium, and images are acquired using a confocal or fluorescence microscope.

Conclusion and Future Directions

This compound has been identified as a promising inhibitor of NFAT transcription, with an IC50 value of 4.73 µM[1]. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into its therapeutic potential. While the inhibitory effect on NFAT transcription is established, the precise molecular target of this compound within the calcineurin-NFAT signaling pathway remains to be fully elucidated. Future research should focus on determining whether this compound directly interacts with and inhibits calcineurin or if it modulates other upstream signaling components. Furthermore, comprehensive studies are needed to quantify the downstream effects of this compound on the production of NFAT-regulated cytokines and to evaluate its efficacy in in vivo models of inflammatory and autoimmune diseases. The exploration of this compound and other Schisandra lignans as NFAT inhibitors represents a compelling area of research with the potential to yield novel immunomodulatory therapeutics.

References

Potential Therapeutic Effects of Gomisin E: A Technical Whitepaper for Drug Development Professionals

Abstract

Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, represents a promising natural compound for therapeutic development. While direct and extensive research on this compound is emerging, the well-documented biological activities of structurally related gomisins provide a strong rationale for its investigation. This whitepaper synthesizes the current understanding of the potential therapeutic effects of this compound, drawing parallels from closely related compounds. It focuses on its potential anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols and a summary of quantitative data from analogous compounds are provided to guide future research and development efforts.

Introduction

Schisandra chinensis, a well-known plant in traditional medicine, is a rich source of bioactive lignans (B1203133) known as gomisins. These compounds have garnered significant scientific interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4] this compound is one such lignan that has been identified for its potential biological activities. Notably, it has been shown to inhibit the transcription of Nuclear Factor of Activated T-cells (NFAT), a key regulator of inflammatory responses, with an IC50 of 4.73 μM.[5] This finding, coupled with the extensive evidence for the therapeutic potential of other gomisins, underscores the need for a comprehensive evaluation of this compound as a therapeutic candidate.

This document serves as a technical guide for researchers and drug development professionals, outlining the potential mechanisms of action of this compound, providing detailed experimental methodologies for its investigation, and presenting quantitative data from analogous gomisins to inform study design and data interpretation.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally similar gomisins, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation, cancer, and neurodegeneration.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. Several gomisins, including N and J, have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][7][8] The primary mechanism underlying this effect is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6][7] It is highly probable that this compound shares this mechanism of action.

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Gomisins have been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and enzymes.[9][10]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.